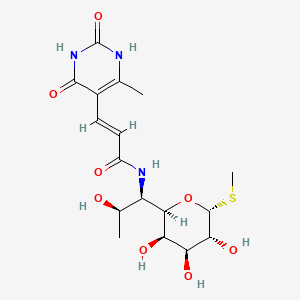

![molecular formula C7H7ClN4 B585758 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 140910-77-6](/img/structure/B585758.png)

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

説明

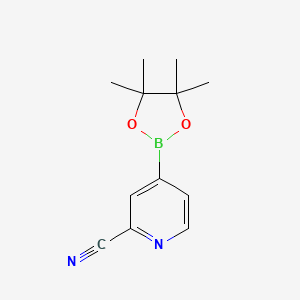

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 .

Synthesis Analysis

The synthesis of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine involves the reaction of Propionaldehyde and 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .Molecular Structure Analysis

The molecular structure of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine include a density of 1.50±0.1 g/cm3 and a pKa of -0.39±0.30 .科学的研究の応用

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is a key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-Platelet Aggregation

These compounds have also been found to have anti-platelet aggregation properties . This means they can prevent blood cells from clumping together, which can help prevent blood clots.

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties . This makes them useful in the treatment of various fungal infections.

Antibacterial Activity

These compounds have also been found to have antibacterial properties . This means they can kill or inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.

Antimalarial Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties . This makes them potentially useful in the treatment of malaria.

Antitubercular Activity

These compounds have been found to have antitubercular properties . This means they can be used in the treatment of tuberculosis.

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties . This means they can prevent or reduce the severity of seizures.

Use in Synthesis of Other Compounds

Triazolo[4,3-a]pyrazine derivatives can be used in the synthesis of other compounds . For example, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .

将来の方向性

The future directions for research on 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine could include further exploration of its antimicrobial properties , as well as its potential as a small molecular targeted antitumor drug . Further studies could also investigate its mechanism of action and potential applications in medicinal chemistry .

特性

IUPAC Name |

8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-5-10-11-7-6(8)9-3-4-12(5)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIZHZWOARGYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652225 | |

| Record name | 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine | |

CAS RN |

140910-77-6 | |

| Record name | 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

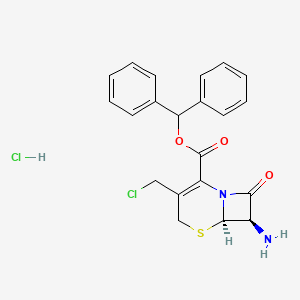

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)